BenchChemオンラインストアへようこそ!

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide

TrkA inhibitor Kinase selectivity Structure-activity relationship

The unique propanamide (-CH₂-CH₂-CO-NH-) spacer in CAS 1798512-34-1 introduces conformational flexibility, enabling exploration of binding modes distinct from benzamide-based TrkA inhibitors. This feature makes it a critical tool for structure-activity relationship (SAR) studies and kinase inhibitor optimization. Ideal for parallel testing with benzamide analog CAS 1396806-22-6 to empirically establish the contribution of the ethylene spacer to target engagement and isoform selectivity.

Molecular Formula C17H18F3NO3
Molecular Weight 341.33
CAS No. 1798512-34-1
Cat. No. B2668376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide
CAS1798512-34-1
Molecular FormulaC17H18F3NO3
Molecular Weight341.33
Structural Identifiers
SMILESCC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CO2)O
InChIInChI=1S/C17H18F3NO3/c1-16(23,14-3-2-10-24-14)11-21-15(22)9-6-12-4-7-13(8-5-12)17(18,19)20/h2-5,7-8,10,23H,6,9,11H2,1H3,(H,21,22)
InChIKeyMNUOQPZMWQWHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 1798512-34-1): Compound Class and Baseline Characteristics


N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 1798512-34-1) is a synthetic small molecule belonging to the arylpropanamide class, characterized by a 4-(trifluoromethyl)phenyl group linked via a propanamide spacer to a 2-(furan-2-yl)-2-hydroxypropyl moiety . Based on its structural features—specifically the combination of a hydrogen-bond-donating hydroxyl group, a heteroaryl furan ring, and a lipophilic trifluoromethylphenyl group—the compound is positioned within chemical space relevant to kinase inhibitor pharmacophores, particularly those targeting the tropomyosin receptor kinase (Trk) family [1]. However, publicly available, peer-reviewed biological characterization data for this exact compound remain extremely limited as of the current evidence cutoff.

Why In-Class Substitution of CAS 1798512-34-1 Carries Procurement Risk


Within the arylpropanamide and benzamide series targeting TrkA or related kinases, minor structural modifications—such as altering the spacer length (e.g., propanamide vs. benzamide), changing the substitution pattern on the phenyl ring, or varying the heteroaryl group—are known to produce dramatic shifts in potency, isoform selectivity, and binding mode [1]. For example, the propanamide linker in CAS 1798512-34-1 distinguishes it from closely related benzamide analogs like N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide (CAS 1396806-22-6), which lacks the ethylene spacer [2]. Without direct comparative pharmacological data for CAS 1798512-34-1, assuming functional interchangeability with any structural analog is scientifically unjustified and poses a high risk of procurement error in target-based screening campaigns.

Quantitative Differentiation Evidence for N-[2-(Furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 1798512-34-1)


Critical Evidence Gap: No Publicly Available Head-to-Head Potency or Selectivity Data Found for CAS 1798512-34-1

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) using the CAS number 1798512-34-1, IUPAC name, InChI Key (MNUOQPZMWQWHPU-UHFFFAOYSA-N), and SMILES string returned no quantitative biological activity data for this exact compound. The closest structural analogs with publicly reported TrkA inhibition data (e.g., nonactive-site inhibitors characterized in Su et al., 2017, PNAS) possess distinct core scaffolds and substituent patterns, rendering cross-study potency comparisons scientifically invalid [1]. The benzamide analog CAS 1396806-22-6, which differs by the absence of the ethylene spacer, also lacks publicly disclosed biological activity data as of this analysis [2]. Consequently, no direct or cross-study comparable quantitative differentiation evidence can be generated for procurement decision support at this time.

TrkA inhibitor Kinase selectivity Structure-activity relationship

Structural Differentiation: Propanamide Spacer Distinguishes CAS 1798512-34-1 from Benzamide and Reverse Amide Analogs

CAS 1798512-34-1 features a propanamide (-CH₂-CH₂-CO-NH-) spacer between the 4-(trifluoromethyl)phenyl ring and the furyl-hydroxypropylamine moiety. This contrasts with two commercially listed structural analogs: (i) N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide (CAS 1396806-22-6), which has a benzamide (-CO-NH-) linkage directly attached to the phenyl ring, and (ii) N-[3-(furan-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide (CAS 1421446-42-5), which represents a reverse amide/regioisomeric variation [1][2]. The propanamide spacer introduces additional conformational flexibility (two extra rotatable bonds) and extends the distance between the aryl ring and the hydrogen-bonding hydroxyl-furan motif by approximately 2.5–3.0 Å compared to the benzamide series. In kinase inhibitor design, linker length and flexibility are established determinants of binding mode, selectivity, and residence time [3].

Medicinal chemistry Scaffold hopping Linker effects

Substituent Positional Differentiation: para-CF3 Phenyl vs. meta-CF3 Benzamide in Analog Series

CAS 1798512-34-1 bears a 4-(trifluoromethyl) substituent at the para position of the phenyl ring attached via a propanamide linker. In contrast, the commercially cataloged analog CAS 1396806-22-6 has a 3-(trifluoromethyl) substituent at the meta position of a benzamide scaffold [1]. The para-CF₃ group exerts a strong electron-withdrawing inductive effect (-I) and influences the lipophilicity (clogP) and electrostatic potential distribution differently than the meta-CF₃ isomer. In TrkA allosteric inhibitor series, the position of electron-withdrawing substituents on the aryl ring has been shown to modulate both potency and isoform selectivity by altering interactions with the juxtamembrane binding pocket [2]. While direct comparative activity data are absent for CAS 1798512-34-1, the differing substitution position alone precludes reliable potency extrapolation from meta-substituted analogs.

Electronic effects Substituent position TrkA pharmacophore

Research Application Scenarios for CAS 1798512-34-1 Based on Structural Inference


Chemical Probe Development Targeting TrkA Juxtamembrane Allosteric Site

Given the structural resemblance of propanamide-linked arylpropanamides to characterized nonactive-site TrkA inhibitors [1], CAS 1798512-34-1 is a candidate for screening against the TrkA juxtamembrane allosteric pocket. Its propanamide spacer provides conformational flexibility that may enable exploration of binding modes distinct from those of benzamide-based inhibitors. Researchers should pair any procurement of this compound with a clear plan for parallel testing against the benzamide analog CAS 1396806-22-6 to empirically establish the contribution of the ethylene spacer to target engagement [2].

Structure-Activity Relationship (SAR) Studies of Linker Geometry in Kinase Inhibitor Binding

The propanamide (-CH₂-CH₂-CO-NH-) spacer of CAS 1798512-34-1 defines a unique geometric relationship between the trifluoromethylphenyl group and the furyl-hydroxypropyl motif. This compound, when tested alongside its benzamide (CAS 1396806-22-6) and reverse-amide (CAS 1421446-42-5) analogs, could serve as a focused mini-library for quantifying the impact of linker length and directionality on biochemical potency, binding kinetics, and cellular target engagement [2][3].

Physicochemical Property Benchmarking of para-CF₃ Propanamide Series

For laboratories building computational QSAR or machine learning models for kinase inhibitor optimization, CAS 1798512-34-1 provides a data point for the para-CF₃-propanamide chemotype. Experimental determination of its logD, aqueous solubility, microsomal stability, and permeability would fill a gap in the current public structure-property dataset, which is dominated by benzamide and reverse-amide analogs [2]. Such data would support medicinal chemistry design efforts targeting optimal ADME profiles in the arylpropanamide series.

Selectivity Panel Screening Against Trk Family Kinases (TrkA/B/C)

The structural features of CAS 1798512-34-1—particularly the combination of a furan ring, hydroxyl group, and para-trifluoromethylphenyl moiety linked by a flexible spacer—are reminiscent of pharmacophoric elements associated with Trk isoform selectivity [1]. Procuring this compound for screening in a TrkA/TrkB/TrkC biochemical panel, alongside a broader kinase selectivity panel, could reveal whether the propanamide scaffold confers an isoform selectivity profile distinct from known Trk inhibitors. Such data would directly inform the compound's utility as a chemical tool or lead matter in pain or oncology programs.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.